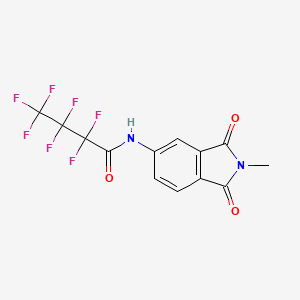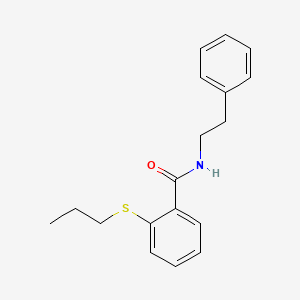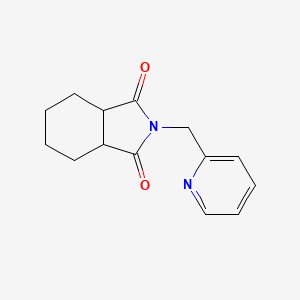
2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione, commonly known as PIH, is a chemical compound with potential therapeutic applications. This compound is a derivative of tetrahydroisoquinoline and has a unique structure that makes it a promising candidate for various scientific research applications.
作用機序
The mechanism of action of 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione is not well understood. However, it has been proposed that PIH may act as an inhibitor of certain enzymes or proteins that are involved in the development of various diseases. Additionally, PIH has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione are currently being studied. However, preliminary studies have shown that PIH may have potential neuroprotective effects. Additionally, PIH has been found to have potential anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the primary advantages of using 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its unique structure, which makes it a promising candidate for various scientific research applications. Additionally, the synthesis method for PIH is relatively straightforward, and the yield of the final product is typically high. However, one of the limitations of using PIH in lab experiments is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the scientific research of 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione. One potential direction is the further study of its potential therapeutic applications in the treatment of various diseases. Additionally, the development of new synthetic methods for PIH may lead to the production of more potent derivatives with improved therapeutic properties. Finally, the elucidation of the mechanism of action of PIH may help to better understand its potential therapeutic effects.
合成法
The synthesis method for 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione involves a multi-step process. The first step involves the reaction of pyridine with formaldehyde and a secondary amine to form an intermediate compound. This intermediate compound is then reacted with a cyclic ketone to produce the final product, 2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione. The yield of the final product is typically high, and the purity can be improved through various purification methods.
科学的研究の応用
2-(2-pyridinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione has potential applications in various scientific research fields. One of the primary applications of this compound is in medicinal chemistry. Due to its unique structure, PIH has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, PIH has been used as a ligand in the development of metal-based catalysts for various organic transformations.
特性
IUPAC Name |
2-(pyridin-2-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-13-11-6-1-2-7-12(11)14(18)16(13)9-10-5-3-4-8-15-10/h3-5,8,11-12H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRXBBHQRFPUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-pyridinyl)-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459892.png)
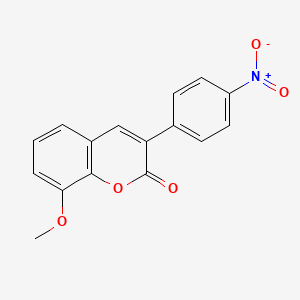
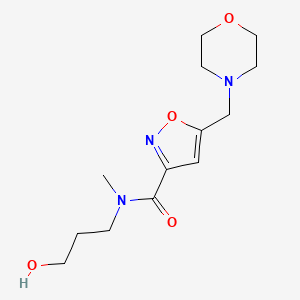
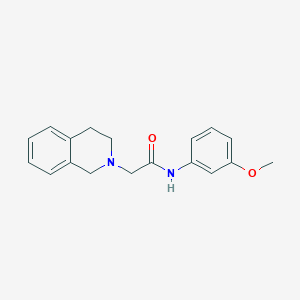
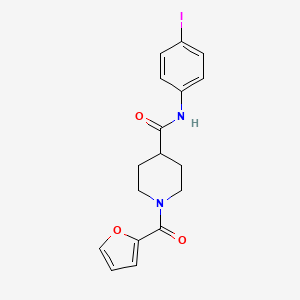
![N-(2,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5459923.png)
![9-[morpholin-4-yl(oxo)acetyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5459934.png)


![1-(4-bromophenyl)-3-[(4-chlorophenyl)amino]-2-buten-1-one](/img/structure/B5459959.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5459982.png)
![N-[(1-methyl-1H-indol-2-yl)carbonyl]methionine](/img/structure/B5459983.png)
